molecular formula C9H6F3NO2 B573996 4-(Trifluoroacetyl)benzamide CAS No. 171555-54-7

4-(Trifluoroacetyl)benzamide

Cat. No. B573996
CAS RN: 171555-54-7
M. Wt: 217.147
InChI Key: BKUXJNOUINPCNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Trifluoroacetyl)benzamide is a chemical compound . It is an aromatic compound containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Synthesis Analysis

The synthesis of benzamides, including 4-(Trifluoroacetyl)benzamide, can be performed through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . Another method involves the cycloaddition of sydnones with 1,1,1,5,5,5-hexafluoropentane-2,4-dione .


Molecular Structure Analysis

The molecular formula of 4-(Trifluoroacetyl)benzamide is C9H6F3NO2 . The structure is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Trifluoroacetyl)benzamide are not explicitly mentioned in the available literature .

Scientific Research Applications

  • Synthesis of Well-Defined Polyamides and Block Copolymers : 4-(Trifluoroacetyl)benzamide is used in the synthesis of well-defined poly(p-benzamide) and block copolymers. These polymers have specific applications due to their controlled molecular weight and low polydispersity, as demonstrated in the synthesis of polyamides with a specific conformation owing to intramolecular hydrogen bonding (Yokozawa et al., 2002); (Yokozawa et al., 2003).

  • Intramolecular Oxidative Coupling : It is involved in the intramolecular oxidative C–O coupling of benzamides under metal-free conditions. This process is crucial for the synthesis of benz­oxazole products, highlighting its role in organic synthesis (Yu et al., 2012).

  • Antitumor Activity : Certain benzamide derivatives, like MS-27-275, which inhibit histone deacetylase (HDAC), have shown potent antitumor activity against various human tumors. This application is significant in cancer research and therapy (Saito et al., 1999).

  • Development of Antiarrhythmic Agents : 4-(Trifluoroacetyl)benzamide is used in the synthesis of compounds with antiarrhythmic activity. This includes the development of benzamides with 2,2,2-trifluoroethoxy ring substituents, which are evaluated for their potential in treating arrhythmias (Banitt et al., 1977).

  • Synthesis of Anti-Tubercular Compounds : It has been utilized in the synthesis of novel derivatives showing promising in vitro anti-tubercular activity against Mycobacterium tuberculosis (Nimbalkar et al., 2018).

  • Synthesis of Antiviral Compounds : Benzamide-based compounds synthesized using 4-(Trifluoroacetyl)benzamide have been found to exhibit significant antiviral activities against bird flu influenza (Hebishy et al., 2020).

  • Histone Deacetylase Inhibition for Cancer Therapy : Some derivatives act as histone deacetylase inhibitors, inducing hyperacetylation of histones and inhibiting the proliferation of human cancer cells, suggesting potential in cancer therapy (Fréchette et al., 2008).

  • Metabolism and Pharmacokinetics in Antineoplastic Agents : The compound has been used to study the metabolism and disposition of novel antineoplastic agents in animal models, providing insights into their pharmacological properties (Zhang et al., 2011).

Safety and Hazards

4-(Trifluoroacetyl)benzamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(2,2,2-trifluoroacetyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO2/c10-9(11,12)7(14)5-1-3-6(4-2-5)8(13)15/h1-4H,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUXJNOUINPCNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80664386
Record name 4-(Trifluoroacetyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80664386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

171555-54-7
Record name 4-(Trifluoroacetyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80664386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.